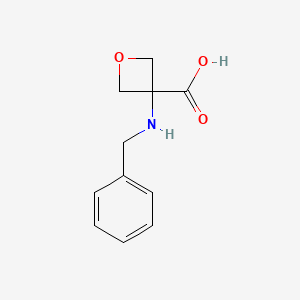

3-(Benzylamino)oxetane-3-carboxylic acid

Vue d'ensemble

Description

3-(Benzylamino)oxetane-3-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₃NO₃. It features a four-membered oxetane ring, which is known for its strained structure and unique reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the benzylamino and carboxylic acid groups. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For example, the cyclization of epoxides or halohydrins can lead to the formation of the oxetane ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods.

Analyse Des Réactions Chimiques

Decarboxylative Radical Reactions

Photoredox-catalyzed decarboxylation is a key pathway for oxetane carboxylic acids. For example:

-

Mechanism : Oxidation of the carboxylate anion by an excited photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆) generates a tertiary benzylic radical via decarboxylation (Figure 5 in ). This radical can undergo:

-

Conjugate addition to electron-deficient alkenes (e.g., acrylates), forming C–C bonds.

-

Dimerization or reduction (to form 3-alkyl oxetanes) in the absence of radical traps.

-

-

Key Data :

For 3-(benzylamino)oxetane-3-carboxylic acid, the benzylamino group may stabilize the radical via resonance or steric effects, potentially altering reaction rates compared to aryl-substituted analogs .

Functionalization via Carboxylic Acid Derivatives

The carboxylic acid group can be derivatized into esters, amides, or ketones:

-

Esterification : Reaction with alcohols under acidic or coupling conditions (e.g., DCC/DMAP) yields esters. For example, conversion of 11b (3-aryl-oxetane ester) to carboxylic acid 15 via LiOH hydrolysis demonstrates reversibility .

-

Amidation : Activation with EDC/HOBt enables coupling with amines. The benzylamino group may participate in intramolecular interactions, influencing regioselectivity.

Ring-Opening Reactions

The oxetane ring’s strain (~25 kcal/mol) makes it prone to nucleophilic attack:

-

Acid-Catalyzed Ring Opening : Strong acids (e.g., TFA) cleave the oxetane, forming tetrahydropyranones (e.g., 16 from 11b ) .

-

Hydrogenolysis : Catalytic hydrogenation could reduce the benzylamino group to a primary amine while preserving the oxetane (e.g., conversion of 13 to 14 in azetidines ).

Photoredox-Mediated Transformations

The compound’s tertiary benzylic position and electron-rich benzylamino group make it suitable for photoredox applications:

-

Radical-Polar Crossover : Sequential radical generation and ionic trapping (e.g., with aldehydes or epoxides) could yield complex architectures .

-

Comparison with Analogues :

Radical Stability Factor Oxetane Radical Azetidine Radical Spin Density Delocalization High (ρₛ = 0.67) Moderate Dimerization Tendency Low Moderate Giese Addition Efficiency 61–67% 58–76%

Data adapted from computational studies in .

Synthetic Limitations and Challenges

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2.1 Drug Development

The oxetane ring is known for enhancing the pharmacokinetic properties of drug candidates. The incorporation of 3-(benzylamino)oxetane-3-carboxylic acid into drug design can lead to compounds with improved solubility and bioavailability. Recent studies have highlighted its potential as an intermediate in synthesizing biologically active molecules, including:

2.2 Case Studies in Drug Synthesis

Several case studies illustrate the successful application of this compound in drug synthesis:

- A study demonstrated the synthesis of oxetane derivatives that exhibited significant activity against various pathogens, showcasing the compound's utility in developing new antibiotics .

- Another research highlighted its role in synthesizing novel anticancer agents through strategic modifications of the oxetane framework, leading to compounds with enhanced efficacy against cancer cell lines .

Synthetic Methods

3.1 Synthesis Techniques

Various methods have been developed for synthesizing this compound:

- Oxidative Methods: Utilizing oxidants to convert precursors into the desired carboxylic acid form.

- Cyclization Reactions: The formation of the oxetane ring through intramolecular cyclization strategies has been widely reported .

Table 1: Summary of Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Oxidation | Conversion of hydroxymethyl derivatives | Up to 97% |

| Cyclization | Intramolecular reactions forming oxetanes | Varies |

Other Notable Applications

4.1 Material Science

Research indicates potential applications in polymer chemistry, where oxetanes are used as monomers for creating novel materials with desirable mechanical properties. The unique structure of this compound allows for controlled polymerization processes .

4.2 Agricultural Chemistry

The synthesis of herbicidal and fungicidal agents from oxetane derivatives has been documented, indicating a broader application scope in agricultural chemistry . This suggests that compounds like this compound could play a role in developing new agrochemicals.

Mécanisme D'action

The mechanism of action of 3-(Benzylamino)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring’s strained structure allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with enzymes or other biological molecules, potentially leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Aminomethyl)oxetane-3-carboxylic acid

- 3-(Phenylamino)oxetane-3-carboxylic acid

- 3-(Methylamino)oxetane-3-carboxylic acid

Uniqueness

3-(Benzylamino)oxetane-3-carboxylic acid is unique due to the presence of the benzylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in medicinal chemistry for the development of new drugs with specific biological activities .

Activité Biologique

3-(Benzylamino)oxetane-3-carboxylic acid is an organic compound characterized by its unique oxetane ring structure and the presence of a benzylamino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₃NO₃

- Structure : The oxetane ring provides a strained framework that contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The strained oxetane ring facilitates ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can engage in biochemical pathways, potentially resulting in therapeutic effects.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Bioisosteric Replacement : As a carboxylic acid bioisostere, it retains similar hydrogen-bonding properties while altering lipophilicity, which can enhance membrane permeability and bioavailability .

Biological Activity

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and analgesic effects. Its structural modifications compared to traditional carboxylic acids may lead to improved pharmacological profiles.

Case Studies:

- Anti-inflammatory Activity : In vitro studies demonstrated that derivatives of this compound effectively inhibit cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways, suggesting potential as nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Pharmacokinetic Properties : Comparisons with traditional carboxylic acids showed that this compound has enhanced lipophilicity, which may improve absorption and distribution in biological systems .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, analgesic | Enzyme inhibition (COX/5-LOX pathways) |

| 3-(Aminomethyl)oxetane-3-carboxylic acid | Moderate anti-inflammatory effects | Similar enzyme interactions |

| 3-(Phenylamino)oxetane-3-carboxylic acid | Limited studies on biological activity | Needs further investigation |

Synthetic Approaches

The synthesis of this compound typically involves cyclization reactions using precursors such as epoxides or halohydrins. Recent advancements in synthetic methodologies have enabled more efficient production routes, enhancing the compound's availability for research and development.

Propriétés

IUPAC Name |

3-(benzylamino)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-10(14)11(7-15-8-11)12-6-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSVJIAOOXCXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C(=O)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737212 | |

| Record name | 3-(Benzylamino)oxetane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159738-31-4 | |

| Record name | 3-(Benzylamino)oxetane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.